molecular formula C8H13NO B3031786 Bicyclo[2.2.1]heptane-1-carboxamide CAS No. 69095-03-0

Bicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B3031786
CAS No.: 69095-03-0
M. Wt: 139.19 g/mol
InChI Key: RPJTXFAFHGMXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.1]heptane-1-carboxamide is a compound with a unique bicyclic structure, often referred to as a norbornane derivative. This compound is characterized by its rigid, three-dimensional framework, which imparts distinct chemical and physical properties. The bicyclo[2.2.1]heptane scaffold is a privileged structure in organic chemistry, found in various natural products and synthetic compounds with significant biological activity .

Future Directions

The development of enantioselective approaches to functionalized Bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery . Furthermore, an efficient and modular approach toward new 1,2-disubstituted Bicyclo hexane modules has been disclosed . This strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[221]heptane-1-carboxamide can be synthesized through several methodsThis reaction typically involves the reaction of a diene with a dienophile under mild conditions to form the bicyclic structure . Another method involves the hydrogenation of norbornene derivatives, followed by functional group transformations to introduce the carboxamide moiety .

Industrial Production Methods

In an industrial setting, the production of bicyclo[2.2.1]heptane-1-carboxamide may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Properties

IUPAC Name

bicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-7(10)8-3-1-6(5-8)2-4-8/h6H,1-5H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJTXFAFHGMXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353029
Record name bicyclo[2.2.1]heptane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69095-03-0
Record name bicyclo[2.2.1]heptane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Bicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
Bicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 4
Bicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
Bicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
Bicyclo[2.2.1]heptane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.